Tert-butyl 6-(4-hydroxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
TERT-BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy-methoxyphenyl group, and a sulfanylidene group
Preparation Methods
The synthesis of TERT-BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as acetone and catalysts like anhydrous potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
TERT-BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers of the molecule .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or sulfides.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
In biology and medicine, TERT-BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has shown potential as an antioxidant and anti-inflammatory agent. It has been studied for its ability to scavenge free radicals and reduce oxidative stress in biological systems . Additionally, its potential as an anticancer agent is being explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines .
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with various molecular targets and pathways. As an antioxidant, it exerts its effects by donating electrons to neutralize free radicals, thereby preventing cellular damage. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It may also inhibit angiogenesis, the process by which new blood vessels form, thereby restricting the supply of nutrients to tumors .
Comparison with Similar Compounds
TERT-BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared to other similar compounds, such as cinnamic acid derivatives and other pyrimidine-based molecules. One notable compound is (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, which also exhibits antioxidant properties . the unique combination of functional groups in TERT-BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE provides it with distinct chemical and biological properties that set it apart from other compounds .
Similar Compounds
- (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid
- 2,6-Di-tert-Butyl-4-formylphenol
- 4-(4’-hydroxy-3’-methoxyphenyl)-3-buten-2-one (dehydrozingerone)
These compounds share some structural similarities with TERT-BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C17H22N2O4S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O4S/c1-9-13(15(21)23-17(2,3)4)14(19-16(24)18-9)10-6-7-11(20)12(8-10)22-5/h6-8,14,20H,1-5H3,(H2,18,19,24) |
InChI Key |
QAPUJXUHQYYCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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